Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate
Description
Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is a halogenated indole derivative featuring a 2-oxoacetate ester moiety. This compound is characterized by its ethyl ester group and a substituted indole core with bromine and fluorine at the 4- and 7-positions, respectively. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H9BrFNO3 |
|---|---|
Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11(16)6-5-15-10-8(14)4-3-7(13)9(6)10/h3-5,15H,2H2,1H3 |
InChI Key |
CYOHYKDKHSCIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves the following steps:
Bromination and Fluorination: The starting material, indole, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 7 positions, respectively.
Esterification: The brominated and fluorinated indole is then subjected to esterification with ethyl oxalyl chloride to form the ethyl ester derivative.
The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate are best understood through comparisons with related indole-2-oxoacetate derivatives. Below is a detailed analysis:
Key Findings
Substituent Position Effects: Halogen Placement: Bromine at the 4-position (vs. 5 or 7) may sterically hinder electrophilic substitution reactions, as seen in the lower yield (48%) of the 4-fluoro analog compared to the 5-bromo derivative (86%) . Dual Halogenation: The combination of bromine (electron-withdrawing) and fluorine (moderate electronegativity) at positions 4 and 7 likely enhances metabolic stability and target binding specificity compared to mono-halogenated analogs .
Ester Group Influence :
- Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability. For instance, the methyl ester variant (CAS 2097800-17-2) may have reduced bioavailability compared to ethyl analogs .
Biological Activity :
- The 4-fluoro analog (CAS 919295-78-6) demonstrates activity as an HIV-1 entry inhibitor, attributed to fluorine’s electronic effects enhancing receptor interactions .
- The 5-bromo derivative (compound 78) acts as an autophagy inhibitor, where bromine’s bulkiness likely contributes to hydrophobic binding pockets .
Synthetic Challenges: Multi-halogenated indoles (e.g., 4-Br-7-F) require precise reaction conditions to avoid side reactions. For example, AlCl3-mediated acylation at 0°C minimizes decomposition , while oxalyl chloride/ethanol esterification ensures high yields .
Biological Activity
Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by its indole structure, which incorporates both bromine and fluorine substituents. The molecular formula is CHBrFNO, with a molecular weight of approximately 300.08 g/mol. The presence of these halogen atoms significantly influences the compound's chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve:
- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, it may disrupt bacterial cell wall formation.
- Interference with Metabolic Pathways : The compound could modulate key metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 μg/mL |
| Staphylococcus aureus | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through several mechanisms:
- Activation of Apoptotic Pathways : It may trigger intrinsic pathways leading to programmed cell death.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity in Various Cancer Cell Lines
| Cancer Cell Line | IC (μM) |
|---|---|
| HeLa | 15 ± 1.5 |
| MCF-7 | 20 ± 2.0 |
| A549 | 25 ± 1.0 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound interacts with various enzymes and receptors, modulating their activity, which is crucial for therapeutic applications.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to highlight the influence of structural modifications on activity.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate | Lacks the fluoro substituent | Different solubility and reactivity properties |
| Methyl 2-(4-Bromo-7-fluoroindolyl)-2-oxoacetate | Contains a methyl group instead of ethyl | May exhibit distinct pharmacological effects |
| 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid | Contains a methyl group at position 5 | Different biological activity due to substitution |
Case Studies
Several studies have explored the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.
- Anticancer Research : In vitro studies reported in Cancer Research indicated that the compound reduced tumor cell viability significantly, providing a basis for further investigation into its use as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
